molecular formula C17H31N B145268 3-Butyl-5-(4-penten-1-yl)indolizidine CAS No. 128855-21-0

3-Butyl-5-(4-penten-1-yl)indolizidine

Cat. No.: B145268
CAS No.: 128855-21-0
M. Wt: 249.4 g/mol
InChI Key: JVOZSCQXKKLTLV-YESZJQIVSA-N
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Description

3-Butyl-5-(4-penten-1-yl)indolizidine: is a synthetic organic compound with the molecular formula C17H31N . It belongs to the class of indolizidine alkaloids, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes a butyl group at the third position and a pentenyl group at the fifth position of the indolizidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-(4-penten-1-yl)indolizidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indolizidine Ring: The indolizidine ring can be constructed through a cyclization reaction involving a suitable precursor, such as a substituted pyrrolidine.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides under basic conditions.

    Introduction of the Pentenyl Group: The pentenyl group can be introduced through a similar alkylation reaction using pentenyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5-(4-penten-1-yl)indolizidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and other reagents under appropriate conditions (e.g., temperature, solvent).

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted indolizidine derivatives.

Scientific Research Applications

3-Butyl-5-(4-penten-1-yl)indolizidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-Butyl-5-(4-penten-1-yl)indolizidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Indolizidine Alkaloids: Other indolizidine alkaloids, such as swainsonine and castanospermine, share structural similarities with 3-Butyl-5-(4-penten-1-yl)indolizidine.

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol also share some structural features with this compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3S,5S,8aR)-3-butyl-5-pent-4-enyl-1,2,3,5,6,7,8,8a-octahydroindolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N/c1-3-5-7-10-15-11-8-12-17-14-13-16(18(15)17)9-6-4-2/h3,15-17H,1,4-14H2,2H3/t15-,16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOZSCQXKKLTLV-YESZJQIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC2N1C(CCC2)CCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H]1CC[C@@H]2N1[C@H](CCC2)CCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80926219
Record name 3-Butyl-5-(pent-4-en-1-yl)octahydroindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128855-21-0
Record name 3-Butyl-5-(4-penten-1-yl)indolizidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128855210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Butyl-5-(pent-4-en-1-yl)octahydroindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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